Gomisin J

Descripción general

Descripción

Gomisin J es un compuesto lignano que se encuentra en el fruto de Schisandra chinensis, una planta que se utiliza comúnmente en la medicina tradicional china. Este compuesto ha llamado la atención debido a sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los lignanos.

Medicina: Ha demostrado potencial en el tratamiento de afecciones como la hipertensión, la lesión por isquemia/reperfusión cerebral y varios tipos de cáncer

Mecanismo De Acción

Gomisin J ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Actividad antioxidante: Mejora la actividad de las enzimas antioxidantes como la superóxido dismutasa y la glutatión peroxidasa, reduciendo el estrés oxidativo en las células.

Actividad antiinflamatoria: This compound inhibe la producción de citocinas y mediadores proinflamatorios, como el factor nuclear kappa-B y la ciclooxigenasa-2.

Actividad anticancerígena: Induce la apoptosis y la autofagia en las células cancerosas mediante la modulación de vías como PI3K/Akt y MAPK/ERK.

Análisis Bioquímico

Biochemical Properties

Gomisin J plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the expression of lipogenic and lipolytic enzymes and inflammatory molecules through activation of AMPK, LKB1, and Ca2+/calmodulin-dependent protein kinase II .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to suppress lipid accumulation in HepG2 cells . It also has a vasodilatory effect, which can influence blood pressure .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to inhibit fetuin-A in HepG2 cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to reduce neurological scores, cerebral infarction, and water content in the brains of rats subjected to cerebral ischemia/reperfusion injury .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it has been found to regulate the expression of lipogenic and lipolytic enzymes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Gomisin J implica varios pasos, comenzando desde moléculas orgánicas más simplesLas condiciones de reacción a menudo requieren el uso de catalizadores, disolventes y temperaturas controladas para garantizar que el producto deseado se obtenga con alta pureza .

Métodos de producción industrial

La producción industrial de this compound se logra principalmente mediante la extracción de los frutos de Schisandra chinensis. El proceso de extracción implica la extracción con disolventes, seguida de pasos de purificación como la cromatografía para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

Gomisin J sufre varias reacciones químicas, que incluyen:

Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, lo que lleva a la formación de alcoholes o alcanos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Las condiciones a menudo implican temperaturas, presiones y niveles de pH específicos para optimizar los rendimientos de reacción .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como compuestos hidroxilados o metoxilados, que pueden exhibir diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Gomisin J es parte de una familia de lignanos que se encuentran en Schisandra chinensis, que incluye compuestos como Gomisin A, Gomisin N y Schizandrin B . En comparación con estos compuestos similares, this compound exhibe propiedades únicas:

Gomisin A: Conocido por sus efectos hepatoprotectores, pero menos potente en la actividad anticancerígena en comparación con this compound.

Gomisin N: Exhibe fuertes actividades antiinflamatorias y antioxidantes, similares a this compound, pero con diferentes objetivos moleculares.

Propiedades

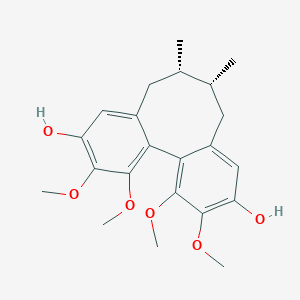

IUPAC Name |

3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICOUNAPKDEPCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66280-25-9 | |

| Record name | Gomisin J | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66280-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

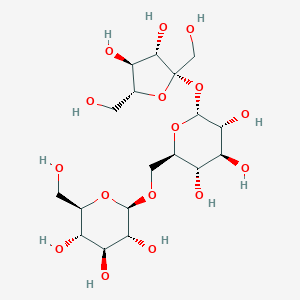

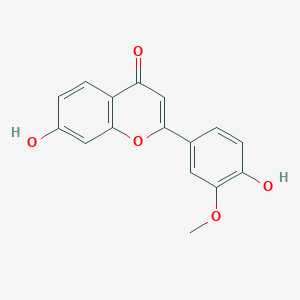

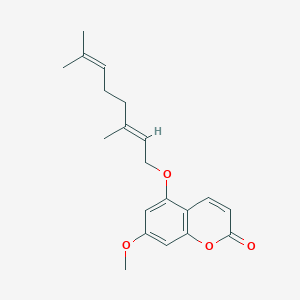

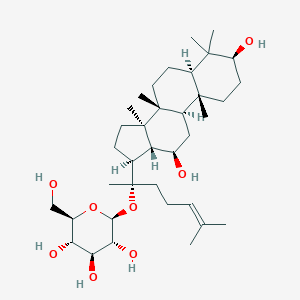

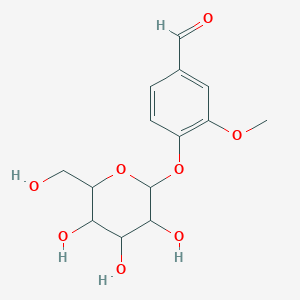

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gomisin J?

A1: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.4 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively characterized using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques have allowed for the complete assignment of NMR signals and confirmation of its structure. [, ]

Q3: Can this compound be produced through plant cell culture?

A3: Yes, studies have demonstrated the production of this compound from suspension cell cultures and transformed root cultures of Schisandra chinensis. Researchers have investigated the effects of different culture media, sucrose concentrations, shaking speeds, and inoculum sizes on this compound production. [, , , ]

Q4: Have bioreactors been used for this compound production?

A4: Yes, airlift-type bioreactors have been employed for this compound production from Schisandra chinensis suspension cultures. The oxygen supply in the bioreactor significantly influences both cell growth and this compound accumulation. [, ]

Q5: What are the known pharmacological activities of this compound?

A5: Research suggests this compound possesses various pharmacological properties, including anti-inflammatory, antioxidant, anti-HIV, hepatoprotective, and neuroprotective activities. [, , , , , ]

Q6: How does this compound exert its anti-inflammatory effects?

A6: In vitro studies using LPS-stimulated murine macrophages (Raw 264.7 cells) showed that this compound reduces nitric oxide (NO) production and pro-inflammatory cytokine secretion. These effects are attributed to its ability to block p38 mitogen-activated protein kinase (MAPK), extracellular signal–regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK) phosphorylation. [, ]

Q7: How does this compound contribute to neuroprotection?

A7: this compound exhibits protective effects against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells. This neuroprotective effect is thought to stem from its antioxidant properties. []

Q8: Does this compound affect lipid metabolism?

A8: Research indicates that this compound can inhibit oleic acid-induced hepatic lipogenesis in HepG2 cells. This effect is mediated by the activation of the AMP-activated protein kinase (AMPK)-dependent pathway and inhibition of hepatokine fetuin-A. [, ]

Q9: What are the potential benefits of this compound in treating nonalcoholic fatty liver disease (NAFLD)?

A9: this compound's ability to attenuate lipid accumulation, regulate the expression of lipogenic and lipolytic enzymes, and modulate inflammatory molecules in HepG2 cells suggests potential benefits for NAFLD treatment. [, ]

Q10: How does this compound exhibit anti-HIV activity?

A10: Studies show that halogenated derivatives of this compound, particularly brominated derivatives, act as potent inhibitors of HIV-1 reverse transcriptase (RT). These derivatives prevent p24 production from acutely HIV-1-infected H9 cells and inhibit the early phase of the HIV life cycle. [, , ]

Q11: How do structural modifications impact the activity of this compound?

A11: Research on this compound derivatives, particularly halogenated forms, reveals a strong structure-activity relationship. For instance, the presence of iodine, bromine, or chlorine at the fourth and ninth positions enhances both the RT inhibitory activity and the cytoprotective activity of this compound. [, ]

Q12: Does this compound interact with drug transporters?

A12: Yes, certain dibenzocyclooctadiene lignans, including this compound, have shown inhibitory effects on drug transporters like P-glycoprotein (Pgp) and multidrug resistance-associated protein 1 (MRP1). [, , ]

Q13: Does this compound have the potential for drug interactions through UDP-glucuronosyltransferases (UGTs) inhibition?

A13: Yes, in vitro studies indicate that this compound, at a concentration of 100 μM, significantly inhibits UGT1A1 and UGT1A9 activity. This suggests a potential for herb-drug interactions with medications primarily metabolized by UGT1A9. []

Q14: What is known about the pharmacokinetics of this compound?

A14: Pharmacokinetic studies in rats using LC-MS/MS methods have investigated the absorption, distribution, metabolism, and excretion of this compound and other Schisandra lignans after oral administration of Schisandra lignan extract. []

Q15: What analytical methods are used to characterize and quantify this compound?

A15: Various analytical techniques have been employed to characterize, quantify, and monitor this compound, including:

Q16: What are the potential applications of this compound beyond its pharmacological properties?

A17: While this compound's therapeutic potential is a major research focus, its unique properties could lead to applications in other fields. For example, its antioxidant capacity may be beneficial in food preservation or cosmetic formulations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)